8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine
Description
8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine is an organic compound with a complex structure that includes a chromen backbone, a pyrazine ring, and a methoxy group
Properties
IUPAC Name |
8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-20-15-4-2-3-12-9-14(11-21-16(12)15)18-6-5-13-10-17-7-8-19-13/h2-4,7-8,10,14,18H,5-6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBQNYNSEACCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCCC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps:
Formation of the Chromen Backbone: The chromen backbone can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with an appropriate electrophile.
Methoxylation: The methoxy group is introduced via a methylation reaction, often using reagents like methyl iodide in the presence of a base.
Final Coupling: The final step involves coupling the pyrazine and chromen moieties under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated amines.
Scientific Research Applications
8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where chromen derivatives have shown efficacy.
Material Science: Due to its unique structure, the compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine involves its interaction with molecular targets such as enzymes or receptors. The chromen backbone may facilitate binding to specific sites, while the pyrazine ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-3,4-dihydro-2H-chromen-3-amine: Lacks the pyrazine ring, which may affect its binding properties and biological activity.
N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine: Lacks the methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
